Bernard Boitrel,
Stéphane Le Gac
PMID: 32657288
DOI:
10.1039/d0cc03877f
Abstract
Two-fold transfer of chirality has been investigated in a Möbius Zn(ii) hexaphyrin metallo-receptor able to bind simultaneously two different chiral molecules. Match/mismatch effects influence the dynamic stereoselective twisting of the π-system, and allow tuning of the induced chiroptical activity. Such allosteric control is attractive for building chirality sensing systems.
Sang-Woo Han,
Jong-Shik Shin
PMID: 31997135
DOI:
10.1007/s12010-020-03240-x
Abstract
Reliable kinetic parameters of enzymes are of paramount importance for a precise understanding of catalytic performance, which is essential for enzyme engineering and process optimization. Here, we developed a simple and convenient method to determine intrinsic kinetic parameters of R-selective ω-transaminases (ω-TAs) with a minimal set of kinetic data. Using (R)-α-methylbenzylamine ((R)-α-MBA) and pyruvate as a substrate pair, two R-selective ω-TAs from Arthrobacter sp. and Aspergillus fumigatus were subjected to kinetic measurements. In contrast to S-selective ω-TAs, both R-selective ω-TAs were observed to be devoid of substrate inhibition by pyruvate. Double reciprocal plot analysis was carried out with two sets of kinetic data obtained at varying concentrations of (R)-α-MBA under a fixed concentration of pyruvate and vice versa, leading to the determination of three intrinsic kinetic parameters, i.e., one k
and two K
values, using three regression constants. The validity of the kinetic parameters was verified by a self-consistency test using a regression constant left out in the kinetic parameter determination, showing that deviations of calculated regression constants from the experimental ones were less than 15%. Because the kinetic parameters for (R)-α-MBA and pyruvate are not apparent but intrinsic, a cosubstrate substitution method enabled rapid determination of intrinsic parameters for a new substrate pair using just one set of kinetic data. Eventually, computational modeling of kinetic resolution of rac-α-MBA was carried out and showed a good agreement with experimental reaction progresses.
Alexandra Probst,
Kelly Chisanga,
Godwin Akpeko Dziwornu,
Cécile Haeberli,
Jennifer Keiser,
Kelly Chibale
PMID: 32786285
DOI:
10.1021/acsinfecdis.0c00278
Abstract
Praziquantel is the only widely available drug to treat schistosomiasis. With very few candidates currently in the drug development pipeline, there is an urgent need to discover and develop novel antischistosomal drugs. In this regard, the pyrido[1,2-
]benzimidazole (PBI) scaffold has emerged as a promising chemotype in hit-to-lead efforts. Here, we report a novel series of antischistosomal PBIs with potent
activity (IC
values of 0.08-1.43 μM) against
newly transformed schistosomula and adult worms. Moreover, the current PBIs demonstrated good hepatic microsomal stability (>70% of drug remaining after 30 min) and were nontoxic to the Chinese hamster ovarian and human liver HepG2 cells, though toxicity (selectivity index, SI < 10) against the rat L6 myoblast cell line was observed. The compounds showed a small therapeutic window but were efficacious
, exhibiting moderate to high worm burden reductions of 35.8-89.6% in
-infected mice.
Yulia S Zeifman,
Konstantin M Boyko,
Alena Yu Nikolaeva,
Vladimir I Timofeev,
Tatiana V Rakitina,
Vladimir O Popov,
Ekaterina Yu Bezsudnova
PMID: 30902765
DOI:
10.1016/j.bbapap.2019.03.005
Abstract
Pyridoxal-5'-phosphate (PLP)-dependent transaminases are industrially important enzymes catalyzing the stereoselective amination of ketones and keto acids. Transaminases of PLP fold type IV are characterized by (R)- or (S)-stereoselective transfer of amino groups, depending on the substrate profile of the enzyme. PLP fold type IV transaminases include branched-chain amino acid transaminases (BCATs), D-amino acid transaminases and (R)-amine:pyruvate transaminases. Recently, transaminases with a mixed type of activity were identified and characterized. Here, we report biochemical and structural characterization of a transaminase from myxobacterium Haliangium ochraceum (Hoch3033), which is active towards keto analogs of branched-chain amino acids (specific substrates for BCATs) and (R)-(+)-α-methylbenzylamine (specific substrate for (R)-amine:pyruvate transaminases). The enzyme is characterized by an alkaline pH optimum (pH 10.0-10.5) and a tolerance to high salt concentrations (up to 2 M NaCl). The structure of Hoch3033 was determined at 2.35 Å resolution. The overall fold of the enzyme was similar to those of known enzymes of PLP fold type IV. The mixed type of activity of Hoch3033 was implemented within the BCAT-like active site. However, in the active site of Hoch3033, we observed substitutions of specificity-determining residues that are important for substrate binding in canonical BCATs. We suggest that these changes result in the loss of activity towards α-ketoglutarate and increase the affinity towards (R)-(+)-α-methylbenzylamine. These results complement our knowledge of the catalytic diversity of transaminases and indicate the need for further research to understand the structural basis of substrate specificity in these enzymes.
Moritz Voss,
Chao Xiang,
Jérémy Esque,
Alberto Nobili,
Marian J Menke,
Isabelle André,
Matthias Höhne,
Uwe T Bornscheuer
PMID: 31990173
DOI:
10.1021/acschembio.9b00888
Abstract
The enzymatic transamination of ketones into (
)-amines represents an important route for accessing a range of pharmaceuticals or building blocks. Although many publications have dealt with enzyme discovery, protein engineering, and the application of (
)-selective amine transaminases [(
)-ATA] in biocatalysis, little is known about the actual
role and how these enzymes have evolved from the ubiquitous α-amino acid transaminases (α-AATs). Here, we show the successful introduction of an (
)-transaminase activity in an α-amino acid aminotransferase with one to six amino acid substitutions in the enzyme's active site. Bioinformatic analysis combined with computational redesign of the d-amino acid aminotransferase (DATA) led to the identification of a sextuple variant having a specific activity of 326 milliunits mg
in the conversion of (
)-phenylethylamine and pyruvate to acetophenone and d-alanine. This value is similar to those of natural (
)-ATAs, which typically are in the range of 250 milliunits mg
. These results demonstrate that (
)-ATAs can evolve from α-AAT as shown here for the DATA scaffold.
Bernhard Sandig,
Michael R Buchmeiser
PMID: 27650312
DOI:
10.1002/cssc.201600994
Abstract
Enzyme-containing ionic liquids (ILs) were immobilized in cellulose-2.5-acetate microbeads particles embedded in a porous monolithic polyurethane matrix. This bioreactor was used under continuous liquid-liquid conditions by dissolving the substrates in a nonpolar organic phase immiscible with the ILs, thereby creating a biphasic system. Lipases (candida antarctica lipase B, CALB, candida rugosa lipase, CRL) were used to catalyze the enantioselective transesterification of racemic (R,S)-1-phenylethanol with vinyl butyrate and vinyl acetate, the esterification of (+/-)-2-isopropyl-5-methylcyclohexanol with propionic anhydride and the amidation of (R,S)-1-phenylethylamine with ethyl methoxyacetate. With this unique setup, very high productivities, that is, turnover numbers (TONs) up to 5.1×10
and space-time yields (STYs) up to 28 g product L
h
, exceeding the corresponding values for batch-type reactions by a factor of 3100 and 40, respectively, were achieved while maintaining or even enhancing enantioselectivity compared to batch reactions via kinetic resolution. To our best knowledge, this is the first continuously operated bioreactor using supported liquid-liquid conditions that shows these features in the synthesis of chiral esters and amides.
Anikó Nemes,
Tamás Csóka,
Szabolcs Béni,
Viktor Farkas,
József Rábai,
Dénes Szabó
PMID: 26024423
DOI:
10.1021/acs.joc.5b00706
Abstract
Three chiral α-(nonafluoro-tert-butoxy)carboxylic acids (R)-1, (RS)-2, (R)-3 were synthesized to examine their application as chiral solvating agents with amines. As a model compound, first (S)- and/or (RS)-α-phenylethylamine was used, and their diastereomeric salts were investigated by (1)H and (19)F NMR and ECD spectroscopy. The NMR spectroscopic studies were carried out at room temperature using the slightly polar CDCl3 and apolar C6D6 as solvents in 5 mM and 54 mM concentrations. The difference of the chemical shifts (Δδ) in the diastereomeric complexes is comparable with other, well-known chiral derivatizing and solvating agents (e.g., Mosher's acid, Pirkle's alcohol). Diastereomeric salts of racemic acids (RS)-1 and (RS)-2 with biologically active amines (1R,2S)-ephedrine and (S)-dapoxetine were also investigated by (19)F NMR spectroscopy.
Sandra Mejía,
Julio M Hernández-Pérez,
Jacinto Sandoval-Lira,
Fernando Sartillo-Piscil
PMID: 28264508
DOI:
10.3390/molecules22030361
Abstract
Recently, strong evidence that supports the presence of an intramolecular C-H···O hydrogen bond in amides derived from the chiral auxiliary α-methylbenzylamine was disclosed. Due to the high importance of this chiral auxiliary in asymmetric synthesis, the inadvertent presence of this C-H···O interaction may lead to new interpretations upon stereochemical models in which this chiral auxiliary is present. Therefore, a series of lactams containing the chiral auxiliary α-methylbenzylamine (from three to eight-membered ring) were theoretically studied at the MP2/cc-pVDZ level of theory with the purpose of studying the origin and nature of the C-Hα···O interaction. NBO analysis revealed that rehybridization at C atom of the C-Hα bond (s-character at C is ~23%) and the subsequent bond polarization are the dominant effect over the orbital interaction energy
→σ*
(E(2) < 2 kcal/mol), causing an important shortening of the C-Hα bond distance and an increment in the positive charge in the Hα atom.
Elizabeth E Trimmer,
Udayanga S Wanninayake,
Paul F Fitzpatrick
PMID: 28355481
DOI:
10.1021/acs.biochem.7b00161
Abstract
The flavoprotein d-amino acid oxidase has long served as a paradigm for understanding the mechanism of oxidation of amino acids by flavoproteins. Recently, a mutant d-amino acid oxidase (Y228L/R283G) that catalyzed the oxidation of amines rather than amino acids was described [Yasukawa, K., et al. (2014) Angew. Chem., Int. Ed. 53, 4428-4431]. We describe here the use of pH and kinetic isotope effects with (R)-α-methylbenzylamine as a substrate to determine whether the mutant enzyme utilizes the same catalytic mechanism as the wild-type enzyme. The effects of pH on the steady-state and rapid-reaction kinetics establish that the neutral amine is the substrate, while an active-site residue, likely Tyr224, must be uncharged for productive binding. There is no solvent isotope effect on the k
/K
value for the amine, consistent with the neutral amine being the substrate. The deuterium isotope effect on the k
/K
value is pH-independent, with an average value of 5.3, similar to values found with amino acids as substrates for the wild-type enzyme and establishing that there is no commitment to catalysis with this substrate. The k
/K
value is similar to that seen with amino acids as the substrate, consistent with the oxidative half-reaction being unperturbed by the mutation and with flavin oxidation preceding product release. All of the data are consistent with the mutant enzyme utilizing the same mechanism as the wild-type enzyme, transfer of hydride from the neutral amine to the flavin.
Wesley Böhmer,
Tanja Knaus,
Alexey Volkov,
Thierry K Slot,
N Raveendran Shiju,
Karim Engelmark Cassimjee,
Francesco G Mutti
PMID: 30550957
DOI:
10.1016/j.jbiotec.2018.12.001
Abstract
In this study, two stereocomplementary ω-transaminases from Arthrobacter sp. (AsR-ωTA) and Chromobacterium violaceum (Cv-ωTA) were immobilized via iron cation affinity binding onto polymer-coated controlled porosity glass beads (EziG
). The immobilization procedure was studied with different types of carrier materials and immobilization buffers of varying compositions, concentrations, pHs and cofactor (PLP) concentrations. Notably, concentrations of PLP above 0.1 mM were correlated with a dramatic decrease of the immobilization yield. The highest catalytic activity, along with quantitative immobilization, was obtained in MOPS buffer (100 mM, pH 8.0, PLP 0.1 mM, incubation time 2 h). Leaching of the immobilized enzyme was not observed within 3 days of incubation. EziG-immobilized AsR-ωTA and Cv-ωTA retained elevated activity when tested for the kinetic resolution of rac-α-methylbenzylamine (rac-α-MBA) in single batch experiments. Recycling studies demonstrated that immobilized EziG
-AsR-ωTA could be recycled for at least 16 consecutive cycles (15 min per cycle) and always affording quantitative conversion (TON ca. 14,400). Finally, the kinetic resolution of rac-α-MBA with EziG
-AsR-ωTA was tested in a continuous flow packed-bed reactor (157 μL reactor volume), which produced more than 5 g of (S)-α-MBA (>49% conversion, >99% ee) in 96 h with no detectable loss of catalytic activity. The calculated TON was more than 110,000 along with a space-time yield of 335 g L
h
.